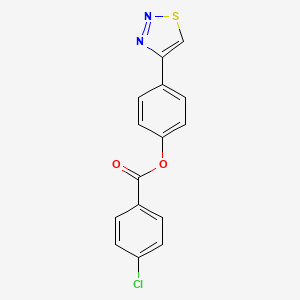

![molecular formula C20H13N3O3S B2354288 N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 313549-68-7](/img/structure/B2354288.png)

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also features a thiazole ring, a type of azole with a sulfur and a nitrogen atom in the ring . The nitrobenzamide part consists of a benzamide group with a nitro group (-NO2) attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthalene, thiazole, and nitrobenzamide moieties. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography are typically used to analyze the molecular structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitro group could increase its reactivity. The naphthalene and benzamide parts could contribute to its solubility in organic solvents .Scientific Research Applications

Spectroscopic and Computational Studies

A study by Fedyshyn et al. (2020) explored a new thiazolylazo structure closely related to N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide, named NBnTAN. This compound was synthesized and analyzed using spectroscopic techniques, DFT, and semiempirical methods. NBnTAN exhibited the potential to form complex compounds with transition metals, suggesting applications in the selective determination of these metals (Fedyshyn et al., 2020).

Antibacterial Evaluation

Ravichandiran, Premnath, and Vasanthkumar (2015) synthesized a series of derivatives, including one structurally similar to the compound of interest. They evaluated these derivatives for their antibacterial properties, with some showing significant activity against specific bacterial strains. This indicates potential applications in developing antibacterial agents (Ravichandiran et al., 2015).

Anti-Parkinson's Activity

Gomathy et al. (2012) investigated thiazolidinone derivatives, structurally related to the compound , for their anti-Parkinson's activity. Their findings suggest potential applications in Parkinson's disease pharmacotherapy (Gomathy et al., 2012).

Nonlinear Optical Properties

Varghese, Abraham, and George (2019) conducted a study on N-substituted p-nitroaniline molecules, which are structurally similar to this compound. They discovered these molecules exhibit large first static hyperpolarizability, indicating potential use in photovoltaic device fabrication (Varghese et al., 2019).

Quality Control in Medicinal Chemistry

Sych et al. (2018) developed quality control methods for a substance structurally akin to the compound in focus. This research has implications for the standardization and quality control of similar compounds in medicinal applications (Sych et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(14-7-9-17(10-8-14)23(25)26)22-20-21-18(12-27-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXXJPOQPZRFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2354205.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)

![1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2354210.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)

![7-Methyl-1-oxa-7-azaspiro[2.6]nonane](/img/structure/B2354213.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)

![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2354223.png)

![[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2354224.png)

![2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2354225.png)

![4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2354228.png)